2-Hydroxynonanoic acid
Overview
Description
2-Hydroxynonanoic acid is a monohydroxy fatty acid derived from nonanoic acid, with a hydroxy group substituted at the second carbon position. It is classified as a medium-chain fatty acid and plays a significant role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxynonanoic acid can be synthesized through several chemical and biochemical methods. One effective method involves the preparation of methyl esters of 3-hydroxynonanoic acid from castor oil or methyl ricinoleate by ozonolysis and oxidation . This process is simple, fast, and efficient, allowing for the production of different primary and secondary, cyclic and acyclic amides, including hydroxamic acids .
Industrial Production Methods: Industrial production of this compound typically involves the use of renewable fatty acids as feedstock. The design and engineering of whole-cell biocatalytic cascades have been employed to valorize fatty acids into industrially relevant oleochemicals, including this compound . This method leverages biotransformation pathways and the functional expression of cascade enzymes in microbial cells .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxynonanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a Bronsted acid, it can donate a hydron to an acceptor, participating in acid-base reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as esters, amides, and hydroxamic acids. These products have significant applications in different fields, including medicinal chemistry .
Scientific Research Applications
2-Hydroxynonanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: It serves as a metabolite in biological systems, playing a role in metabolic pathways.
Mechanism of Action
The mechanism of action of 2-hydroxynonanoic acid involves its role as a Bronsted acid, where it donates a hydron to an acceptor . This property allows it to participate in various biochemical and chemical reactions. The specific molecular targets and pathways involved depend on the context of its application, such as its role in metabolic pathways or its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
2-Hydroxyhexanoic acid: A shorter-chain hydroxy fatty acid with similar chemical properties.
9-Hydroxynonanoic acid: Another hydroxy fatty acid with the hydroxy group at the ninth carbon position.
Uniqueness: 2-Hydroxynonanoic acid is unique due to its specific structure, with the hydroxy group at the second carbon position. This structural feature influences its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-hydroxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-7-8(10)9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJFTHOOADNOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415244 | |
Record name | 2-hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70215-04-2 | |
Record name | 2-hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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